Cas no 35572-79-3 (5-chloro-2-methyl-1,3-dinitro-benzene)

5-chloro-2-methyl-1,3-dinitro-benzene 化学的及び物理的性質
名前と識別子
-
- 5-Iodo-2-methyl-1,3-dinitrobenzene
- 4-IODO-2,6-DINITROTOLUENE
- Benzene,5-chloro-2-methyl-1,3-dinitro-
- 4-Chlor-2,6-dinitro-toluol
- 4-chloro-2,6-dinitro-toluene
- 5-chloro-2-methyl-1,3-dinitro-benzene
- 4-Chloro-2,6-dinitrotoluene
- 5-chloro-2-methyl-1,3-dinitrobenzene
- 2,6-dinitro-4-chloro-tolurene
- 35572-79-3
- MFCD01109849
- AKOS004904722
- KEPIENQOWOJEBQ-UHFFFAOYSA-N
- CS-0055839
- SCHEMBL3612247
- A924671
- AMY7258
- P10170
- SY225477
-
- MDL: MFCD01109849
- インチ: InChI=1S/C7H5ClN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3
- InChIKey: KEPIENQOWOJEBQ-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 215.99400
- どういたいしつりょう: 215.994
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 91.6A^2
じっけんとくせい
- PSA: 91.64000
- LogP: 3.51120
5-chloro-2-methyl-1,3-dinitro-benzene セキュリティ情報
5-chloro-2-methyl-1,3-dinitro-benzene 税関データ
- 税関コード:2904909090
- 税関データ:
中国税関コード:
2904909090概要:
2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
5-chloro-2-methyl-1,3-dinitro-benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C546135-1mg |
4-Chloro-2,6-dinitrotoluene |
35572-79-3 | 1mg |
$ 50.00 | 2022-06-06 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1092-1G |
5-chloro-2-methyl-1,3-dinitro-benzene |
35572-79-3 | 95% | 1g |
¥ 1,590.00 | 2023-04-13 | |
TRC | C546135-10mg |
4-Chloro-2,6-dinitrotoluene |
35572-79-3 | 10mg |
$ 80.00 | 2022-06-06 | ||
abcr | AB508858-250mg |
4-Chloro-2,6-dinitrotoluene; . |
35572-79-3 | 250mg |
€312.70 | 2024-08-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1092-250mg |
5-chloro-2-methyl-1,3-dinitro-benzene |
35572-79-3 | 95% | 250mg |
¥633.0 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1092-1.0g |
5-chloro-2-methyl-1,3-dinitro-benzene |
35572-79-3 | 95% | 1.0g |
¥1590.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1092-100.0mg |
5-chloro-2-methyl-1,3-dinitro-benzene |
35572-79-3 | 95% | 100.0mg |
¥475.0000 | 2024-08-03 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY225477-5g |
4-Chloro-2,6-dinitrotoluene |
35572-79-3 | ≥95% | 5g |
¥5500.0 | 2023-09-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1092-500mg |
5-chloro-2-methyl-1,3-dinitro-benzene |
35572-79-3 | 95% | 500mg |
¥1062.0 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126479-5g |
4-Chloro-2,6-dinitrotoluene |
35572-79-3 | 98% | 5g |
¥5616.00 | 2024-05-17 |
5-chloro-2-methyl-1,3-dinitro-benzene サプライヤー
5-chloro-2-methyl-1,3-dinitro-benzene 関連文献
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5-chloro-2-methyl-1,3-dinitro-benzeneに関する追加情報
Professional Introduction to 5-chloro-2-methyl-1,3-dinitro-benzene (CAS No. 35572-79-3)
5-chloro-2-methyl-1,3-dinitro-benzene, identified by the Chemical Abstracts Service Number (CAS No.) 35572-79-3, is a significant intermediate in the realm of organic synthesis and pharmaceutical research. This compound, featuring a chloro substituent and two nitro groups on a methyl-substituted benzene ring, exhibits unique chemical properties that make it valuable in various synthetic pathways. Its structural configuration not only influences its reactivity but also its potential applications in medicinal chemistry and material science.
The synthesis of 5-chloro-2-methyl-1,3-dinitro-benzene typically involves the nitration of methyl-chlorobenzene or 2-chloro-toluene, followed by careful control of reaction conditions to ensure regioselectivity. The presence of both nitro groups enhances the electrophilic nature of the aromatic ring, making it susceptible to further functionalization. This characteristic is particularly useful in constructing more complex molecular architectures, such as heterocyclic compounds or biologically active scaffolds.
In recent years, researchers have been exploring the utility of 5-chloro-2-methyl-1,3-dinitro-benzene in the development of novel pharmaceuticals. Its nitro-substituted benzene core is a common motif in many drugs due to its ability to serve as a pharmacophore. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. The electron-withdrawing nature of the nitro groups can modulate the electronic properties of the aromatic system, influencing binding interactions with biological targets.
One notable area of research involves the use of 5-chloro-2-methyl-1,3-dinitro-benzene as a precursor in the synthesis of dyes and pigments. The strong absorption characteristics of nitro aromatic compounds make them suitable for high-performance colorants used in industrial applications. Additionally, the chlorine atom provides a handle for further chemical modifications, allowing for the creation of a diverse library of derivatives with tailored properties.
The impact of substituent positions on the reactivity and functionality of 5-chloro-2-methyl-1,3-dinitro-benzene has been extensively studied. Computational chemistry methods have played a crucial role in predicting reaction outcomes and optimizing synthetic routes. These studies have revealed that electronic and steric factors significantly influence the transformation pathways, enabling chemists to design more efficient synthetic strategies.
From a medicinal chemistry perspective, 5-chloro-2-methyl-1,3-dinitro-benzene has been employed in the discovery of new therapeutic agents. Researchers have leveraged its structural features to develop molecules with enhanced bioavailability and reduced toxicity. The nitro groups can be reduced to amino groups under controlled conditions, yielding aromatic amines that are known for their biological activity. This transformation has been particularly useful in designing kinase inhibitors and other targeted therapies.
The environmental impact of handling 5-chloro-2-methyl-1,3-dinitro-benzene is also a critical consideration in modern chemical research. Efforts have been made to develop greener synthetic methods that minimize waste and reduce hazardous byproducts. Catalytic processes and solvent-free reactions are among the innovations being explored to enhance sustainability while maintaining high yields and purity standards.
In conclusion, 5-chloro-2-methyl-1,3-dinitro-benzene (CAS No. 35572-79-3) is a versatile intermediate with broad applications in pharmaceuticals, dyes, and material science. Its unique structural features enable diverse synthetic transformations, making it a valuable building block for innovative research. As scientific understanding advances, new methodologies for utilizing this compound will continue to emerge, further solidifying its importance in modern chemistry.
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